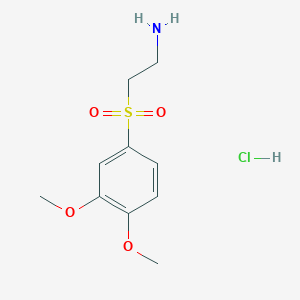

2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

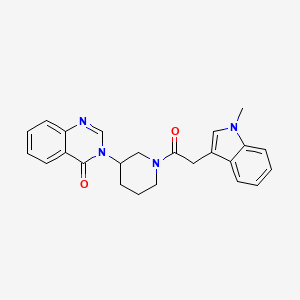

This compound is a research and development product . It is used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The substrate cinnamaldehyde and 2-(4-nitrophenyl)ethan-1-amine hydrochloride undergo transamination under the action of ω-transaminase to form an imine, and its tautomer produces a red precipitate .科学的研究の応用

Synthesis of N-Substituted Benzothiazines

One application involves the synthesis of N-substituted benzothiazines, where compounds similar to "2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride" serve as intermediates. For instance, substituted 1,2-benzothiazin-3-ones have been prepared by cyclization of benzene sulfonyl amides, which were obtained from reactions involving compounds related to the target chemical (Catsoulacos, 1971). These processes are crucial for the development of new chemical entities with potential pharmacological activities.

Chemical Transformations and Derivatization

Another significant application is in the field of chemical transformations and derivatization, where such compounds are used as starting materials or intermediates. For example, the reaction of normal and pseudo 2-formylbenzenesulfonyl chlorides with amines has been studied to understand the structure of 2-formylbenzenesulfonamides in different phases, highlighting the versatility of benzenesulfonyl compounds in organic synthesis (Rajeev et al., 1994).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of benzenesulfonyl chloride, closely related to "2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride," have been used for the derivatization of aliphatic amines in wastewater and surface water, facilitating their analysis by gas chromatography-mass spectrometry. This illustrates the role of such compounds in enhancing analytical methodologies for environmental monitoring (Sacher et al., 1997).

Molecular Co-crystals and Supramolecular Chemistry

Furthermore, the study of molecular co-crystals of di(halobenzenesulfonyl)amines with oxygen bases showcases the utility of benzenesulfonyl derivatives in the design of lamellar structures with specific intermolecular interactions. These findings contribute to the development of new materials with potential applications in catalysis, drug delivery, and electronic devices (Hamann et al., 2002).

Drug Discovery and Development

In drug discovery, structure-activity relationship studies of arylsulfonamide analogs of a small molecule HIF-1 pathway inhibitor demonstrate the critical role of the 3,4-dimethoxybenzenesulfonyl group in inhibiting tumor growth. This highlights the importance of such chemical entities in medicinal chemistry for the development of new anticancer therapeutics (Mun et al., 2012).

Safety and Hazards

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfonylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S.ClH/c1-14-9-4-3-8(7-10(9)15-2)16(12,13)6-5-11;/h3-4,7H,5-6,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPISBGLUCMLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CCN)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxybenzenesulfonyl)ethan-1-amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylsulfanyl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2692941.png)

![2-[Methyl(1,3-thiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B2692942.png)

![Ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2692951.png)

![N-[[1-[(3-Methoxyphenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2692953.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)